BenchChemオンラインストアへようこそ!

(R)-Linezolid-d3

Chiral impurity analysis Enantiomeric purity LC-MS/MS method validation

Optimize linezolid impurity profiling. (R)-Linezolid-d3 is the configuration-matched SIL-IS required for quantifying the (R)-enantiomer—a specified impurity per USP monograph. Unlike (S)-configured linezolid-d3, this deuterated analog ensures chromatographic co-elution and matched ionization in chiral LC-MS/MS, eliminating systematic error and response factor correction. Mandatory for ANDA method validation labs adhering to ICH Q3A. Supplied with full characterization (CoA, HPLC, MS) and purity >98%.

Molecular Formula C16H20FN3O4
Molecular Weight 340.36 g/mol
Cat. No. B12413439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Linezolid-d3
Molecular FormulaC16H20FN3O4
Molecular Weight340.36 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3
InChIKeyTYZROVQLWOKYKF-JJMJVRKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Linezolid-d3 as a Stable Isotope-Labeled Chiral Impurity Standard for LC-MS/MS Quantification


(R)-Linezolid-d3 (CAS 1795786-02-5) is a deuterium-labeled analog of (R)-Linezolid, the enantiomeric impurity of the oxazolidinone antibiotic linezolid (PNU-100766). The compound incorporates three deuterium atoms at the acetamide methyl position, increasing the molecular mass from 337.36 g/mol (unlabeled) to 340.36 g/mol, which permits reliable mass spectrometric differentiation . As a stable isotope-labeled internal standard (SIL-IS), it is specifically formulated for the accurate quantification of the (R)-enantiomer in linezolid active pharmaceutical ingredient (API) and finished dosage forms using LC-MS, GC-MS, or NMR methodologies [1].

Why Generic Deuterated Linezolid Internal Standards Cannot Substitute for (R)-Linezolid-d3 in Chiral Purity Analysis


Analytical laboratories conducting linezolid impurity profiling or ANDA method validation require precise quantification of the (R)-enantiomer, a specified impurity with strict pharmacopeial acceptance criteria [1]. Generic linezolid-d3 internal standards are synthesized as the (S)-enantiomer (the active pharmaceutical configuration) and cannot function as chromatographically or mass spectrometrically matched internal standards for the (R)-enantiomer due to distinct retention behavior on chiral stationary phases and differential ionization characteristics [2]. Substituting (S)-configured deuterated linezolid for (R)-configured analysis introduces systematic quantification errors that preclude method validation for regulatory submissions. The procurement of (R)-Linezolid-d3 is therefore non-negotiable for laboratories that must demonstrate enantiomeric purity compliance in linezolid drug substance and drug product testing .

Quantitative Evidence for Selecting (R)-Linezolid-d3 Over Alternative Internal Standards


Enantiomer-Specific Deuterium Labeling Enables Direct Chiral Impurity Quantification

(R)-Linezolid-d3 is structurally configured as the (R)-enantiomer with three deuterium atoms at the acetamide methyl position (C16H17D3FN3O4, MW 340.36), matching the stereochemistry of the (R)-linezolid impurity that must be quantified in linezolid API . Generic linezolid-d3 internal standards are manufactured as the (S)-enantiomer (MW 340.36) and exhibit distinct retention times on chiral stationary phases, precluding their use as matched internal standards for (R)-enantiomer quantification [1]. The use of (R)-configured deuterated internal standard eliminates the requirement for response factor correction that would be necessary if a structurally mismatched internal standard were employed . Chiral separation of linezolid and its R-enantiomer using capillary electrophoresis with heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin has been demonstrated, establishing the analytical necessity for enantiomer-specific reference materials .

Chiral impurity analysis Enantiomeric purity LC-MS/MS method validation

Mass Spectrometric Differentiation via +3 Da Mass Shift Enables Accurate MRM Quantification

The incorporation of three deuterium atoms in (R)-Linezolid-d3 produces a +3 Da mass shift relative to unlabeled (R)-linezolid (MW 337.36 → 340.36), enabling distinct multiple reaction monitoring (MRM) transitions for quantitative LC-MS/MS analysis . In a validated ultrahigh-throughput DART-MS/MS method for linezolid quantification in human plasma, linezolid-d3 was monitored at m/z 341.2 → 297.3 while the unlabeled analyte was monitored at m/z 338.1 → 296.2, demonstrating complete baseline separation of the isotope cluster [1]. This 3 Da mass difference exceeds the minimum recommended 2-3 Da separation for reliable isotope dilution mass spectrometry, ensuring negligible isotopic cross-talk between analyte and internal standard channels [2]. The method achieved intraday and interday precision <14.5% and accuracy ranging from -3.85% to 12.7% across a concentration range of 0.20–25 μg/mL [1].

MRM transition Isotope dilution Quantitative mass spectrometry

Validated Analytical Performance with Three-Fold Deuterated Internal Standard

A validated LC-MS/MS method using three-fold deuterated linezolid as internal standard for serum quantification demonstrated intra-day and inter-day imprecision of <7.3% (CV) across the concentration range of 0.13–32 mg/L, with accuracy within ±15% at all quality control levels [1]. The method was cross-validated on two separate LC-MS/MS systems and showed close agreement between platforms, confirming the robustness of deuterated linezolid as a universal internal standard for linezolid quantification independent of instrumentation [2]. The use of isotope dilution with deuterated internal standard corrected for matrix effects and extraction recovery variability, eliminating the need for matrix-matched calibration curves that would be required if a non-isotopically labeled internal standard (e.g., tedizolid or guaifenesin) were employed [3].

Method validation Precision and accuracy Serum quantification

Regulatory Alignment with USP and Pharmacopeial Standards for Linezolid Impurity Testing

The United States Pharmacopeia (USP) maintains a specific monograph for Linezolid R-Isomer as a reference standard (CAS 872992-20-6 for unlabeled; deuterated analogs available from certified suppliers), establishing the (R)-enantiomer as a specified impurity requiring controlled quantification in linezolid drug substance and drug product [1]. (R)-Linezolid-d3 serves as the isotopically labeled counterpart to this USP reference standard, enabling isotope dilution mass spectrometry methods that meet the sensitivity and specificity requirements of ICH Q3A (Impurities in New Drug Substances) . Regulatory submissions for Abbreviated New Drug Applications (ANDAs) for generic linezolid formulations require validated methods for enantiomeric impurity determination; the use of a configuration-matched deuterated internal standard is the accepted industry standard for demonstrating method specificity and accuracy in these submissions [2]. The International Pharmacopoeia 12th Edition includes linezolid monographs, further reinforcing the global regulatory requirement for rigorous impurity control [2].

Regulatory compliance USP reference standard Impurity profiling

Validated Application Scenarios for (R)-Linezolid-d3 in Analytical and Pharmaceutical Workflows


Enantiomeric Purity Testing of Linezolid API and Finished Dosage Forms

Quality control laboratories performing batch release testing of linezolid drug substance and drug product require validated methods for quantifying the (R)-enantiomer impurity. (R)-Linezolid-d3 serves as the optimal internal standard for chiral LC-MS/MS methods, providing configuration-matched isotope dilution that eliminates the need for response factor correction. The USP monograph for Linezolid R-Isomer establishes this enantiomer as a specified impurity [1]; use of (R)-Linezolid-d3 ensures method validation data meet ICH Q3A requirements for impurity quantification in ANDA submissions [2].

Therapeutic Drug Monitoring (TDM) of Linezolid in Clinical Pharmacokinetic Studies

Clinical laboratories and contract research organizations conducting linezolid therapeutic drug monitoring require rapid, high-throughput LC-MS/MS methods with validated accuracy across therapeutic concentration ranges (target trough 2-7 mg/L; peak 15-30 mg/L). Methods employing linezolid-d3 as internal standard have demonstrated intraday and interday imprecision <7.3% CV and accuracy within ±15% across 0.13–32 mg/L [1]. Ultrahigh-throughput DART-MS/MS methods using linezolid-d3 achieve total run times of 24 seconds per sample without chromatographic separation, enabling analysis of >150 samples per day for large pharmacokinetic cohorts [2].

Method Development and Validation for ANDA Regulatory Submissions

Pharmaceutical analytical development teams preparing ANDA submissions for generic linezolid products must validate stability-indicating methods capable of separating and quantifying all related substances including the chiral impurity [1]. (R)-Linezolid-d3, supplied with comprehensive characterization data including Certificate of Analysis and purity specification >95%, supports method validation activities including specificity, linearity, accuracy, precision, and robustness testing as required by ICH Q2(R1) and ICH M10 guidelines [2].

Pharmacokinetic and Metabolic Profiling of Deuterated Oxazolidinone Candidates

Research groups investigating deuterated oxazolidinone analogs (e.g., C-20081, which demonstrated a 43% increase in plasma half-life compared to linezolid in preclinical studies) require stable isotope-labeled internal standards for accurate LC-MS/MS quantification [1]. (R)-Linezolid-d3 provides a structurally characterized deuterated reference standard that can be employed as a positive control or calibration standard in deuterium kinetic isotope effect studies evaluating the metabolic stability of novel deuterated oxazolidinone candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Linezolid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.